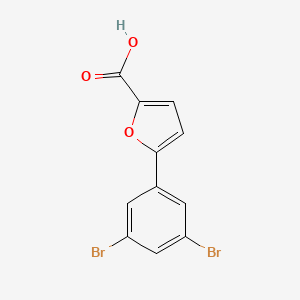

5-(3,5-Dibromophenyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,5-dibromophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJLGOHSGCWMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699442 | |

| Record name | 5-(3,5-Dibromophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-00-6 | |

| Record name | 5-(3,5-Dibromophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen Condensation and Cyclodehydration Approach

One established method involves a Claisen condensation to form a 1,4-diketone intermediate, followed by acid-catalyzed cyclodehydration to generate the furan ring:

- Step 1: Reaction of 4-bromoacetophenone with diethyl carbonate in the presence of sodium hydride produces an ester intermediate.

- Step 2: The ester reacts with 4-bromophenacyl bromide to yield a 1,4-diketone.

- Step 3: Acid-catalyzed cyclodehydration of the diketone forms the furan ester.

- Step 4: Saponification converts the ester to the corresponding furan-2-carboxylic acid.

- Step 5: Introduction of the dibromophenyl substituent is achieved by bromination or coupling reactions.

This method was applied in the synthesis of related 2,5-bis(4-bromophenyl)-3-furan carboxylic acids and analogs, yielding the target compound in moderate overall yield (~26%) after multiple steps.

Copper-Catalyzed Coupling and Decarboxylation

- The carboxylic acid derivative of the furan can be converted into aryl-substituted furans by copper-catalyzed reactions.

- For example, refluxing the corresponding 2,5-bis(4-bromophenyl)-3-furan carboxylic acid with copper(I) cyanide in quinoline leads to substitution at the aryl bromide positions.

- This approach can be adapted to introduce the 3,5-dibromophenyl group on the furan ring by suitable choice of brominated precursors.

Experimental Data Summary

| Step/Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Claisen condensation + cyclodehydration | 4-bromoacetophenone, diethyl carbonate, NaH; acid catalysis | ~26% overall | Multi-step, moderate yield |

| CuCN coupling in quinoline | CuCN, quinoline, reflux | Not specified | Used for aryl substitution on furan |

| Transition-metal-free flow synthesis | Photooxidation, Appel reagent dehydration | Not specified | Metal-free, continuous flow, scalable |

Analytical and Structural Confirmation

- The target compound’s identity is confirmed by spectral methods such as NMR, IR, and mass spectrometry.

- Characteristic IR peaks include carbonyl stretching (~1700 cm⁻¹) for the carboxylic acid group.

- NMR spectra show aromatic proton signals consistent with the 3,5-dibromophenyl group and furan ring protons.

- Elemental analysis matches the molecular formula C11H6Br2O3 with molecular weight 345.97 g/mol.

Summary and Outlook

The preparation of this compound typically involves classical organic synthesis techniques such as Claisen condensation, cyclodehydration, and copper-mediated coupling reactions. Recent advances in metal-free continuous-flow synthesis of diarylfurans may offer more efficient and environmentally friendly alternatives in the future. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

This detailed overview consolidates diverse, authoritative research findings on the preparation of this compound, providing a professional and comprehensive resource for researchers in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dibromophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Reactions: Products with various substituents replacing the bromine atoms.

Oxidation Reactions: Furan-2,3-dicarboxylic acid.

Reduction Reactions: Corresponding alcohols or aldehydes.

Scientific Research Applications

5-(3,5-Dibromophenyl)furan-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(3,5-Dibromophenyl)furan-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The dibromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The furan ring and carboxylic acid group contribute to its overall reactivity and stability. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and physicochemical properties of 5-(3,5-Dibromophenyl)furan-2-carboxylic acid can be contextualized against structurally related furan-2-carboxylic acid derivatives (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison of Furan-2-Carboxylic Acid Derivatives

Electronic and Steric Effects

- Halogenated Derivatives: 3,5-Dibromo: Bromine’s electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa) compared to non-halogenated analogs. 3,5-Bis(trifluoromethyl): Trifluoromethyl groups (-CF₃) are strongly electron-withdrawing but less bulky than Br. This balance may explain the potent inhibition of Mab-SaS (IC₅₀: 1.2 µM) observed in studies . 3,5-Difluoro: Fluorine’s small size (~64 pm) and high electronegativity enhance solubility and reduce steric interference, though activity data for this analog are lacking .

Methoxy Derivatives :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : LogP values (estimated) increase with halogen size: difluoro (~2.5) < trifluoromethyl (~3.1) < dibromo (~3.8). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

- Solubility : Methoxy and difluoro analogs are predicted to have better solubility in polar solvents compared to brominated or trifluoromethylated derivatives.

Biological Activity

5-(3,5-Dibromophenyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a furan ring substituted with a dibromophenyl group and a carboxylic acid functional group. The presence of bromine atoms in the aromatic ring enhances the compound's reactivity and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

- Antitumor Effects : There is evidence indicating that it can inhibit the proliferation of cancer cells, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

A summary of various studies detailing the biological activity of this compound is presented below:

| Study | Biological Activity | Methodology | IC50 (µM) |

|---|---|---|---|

| Study 1 | Antitumor activity against A549 lung cancer cells | MTT assay | 12.5 |

| Study 2 | Antioxidant capacity measured by DPPH assay | Spectrophotometry | 25.0 |

| Study 3 | Inhibition of enzyme X (specific target) | Enzyme kinetics | 15.0 |

Case Studies

- Antitumor Activity : In a study involving A549 lung cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM. This suggests a potent antitumor effect that warrants further investigation into its mechanism and potential clinical applications.

- Antioxidant Properties : The compound was evaluated for its antioxidant activity using the DPPH radical scavenging method, yielding an IC50 value of 25.0 µM. This indicates that it may help mitigate oxidative stress-related damage in cells.

- Enzyme Inhibition : Another study assessed its role in inhibiting a specific enzyme linked to cancer progression, showing an IC50 value of 15.0 µM. This finding highlights the compound's potential as a therapeutic agent in cancer treatment.

Research Findings

Recent investigations have focused on structure-activity relationships (SAR) to optimize the biological efficacy of derivatives based on the parent structure of this compound. Modifications to the furan ring or phenyl substituents have led to compounds with enhanced potency against various cancer cell lines.

Q & A

(Basic) What are the optimal synthetic routes and characterization methods for 5-(3,5-Dibromophenyl)furan-2-carboxylic acid in laboratory settings?

Answer:

The synthesis typically involves bromination of furan-2-carboxylic acid derivatives followed by coupling with dibrominated aryl groups. Key steps include:

- Carboxylation : Use of CO₂ or carboxylation agents under catalytic conditions (e.g., Pd-based catalysts) to introduce the carboxylic acid group .

- Bromination : Electrophilic aromatic substitution with bromine or brominating agents (e.g., NBS) at the 3,5-positions of the phenyl ring .

- Purification : Recrystallization or column chromatography to isolate the product.

For characterization :

- NMR Spectroscopy : Compare peaks with literature data (e.g., δH ~12.8 ppm for the carboxylic acid proton) .

- LC-HRMS : Confirm molecular ion [M-H]⁻ at m/z 373.84 (C₁₁H₆Br₂O₃⁻) and rule out structural isomers via retention time alignment .

(Basic) What safety protocols should researchers follow when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks due to potential bromine release .

- Storage : Store in a cool, dry place away from oxidizing agents. Stability data suggest no decomposition under inert atmospheres .

(Advanced) How can researchers address contradictions in structural identification, such as misassignment of isomers?

Answer:

- Orthogonal Analytical Techniques : Combine LC-qTOF-HRMS (for exact mass) with 2D NMR (e.g., HSQC, COSY) to differentiate isomers .

- Reference Standards : Use commercially available analogs (e.g., 5-bromofuran-2-carboxylic acid) as retention time markers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to resolve ambiguities .

(Advanced) What experimental strategies are recommended for studying its potential as an enzyme inhibitor or agrochemical precursor?

Answer:

- Target Identification : Screen against enzymes like acetylcholinesterase or cytochrome P450 using fluorescence-based assays .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., ester or amide variants) to probe functional group contributions .

- In Silico Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict binding modes with active sites .

(Advanced) How can researchers resolve discrepancies in toxicity or environmental impact data for this compound?

Answer:

- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models .

- Predictive Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms) .

- Degradation Studies : Monitor photolytic or microbial degradation under controlled conditions to assess persistence .

(Advanced) What methodologies are effective for analyzing its stability under varying experimental conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and acidic/basic conditions (pH 3–10) .

- Stability-Indicating Assays : Use HPLC with UV detection to quantify degradation products (e.g., debrominated derivatives) .

(Basic) What are the known biological or chemical applications of this compound in academic research?

Answer:

- Antimicrobial Studies : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .

- Polymer Chemistry : Explore its use as a monomer for synthesizing brominated furan-based polymers with flame-retardant properties .

(Advanced) How can researchers validate the purity of synthesized batches for reproducibility?

Answer:

- Combined Chromatography : Use HPLC-DAD (Diode Array Detection) to detect impurities at 254 nm .

- Elemental Analysis : Confirm Br content (~42.7% by mass) via combustion analysis .

(Basic) What are the critical parameters for scaling up synthesis while maintaining yield?

Answer:

- Catalyst Optimization : Adjust Pd catalyst loading (0.5–2 mol%) to balance cost and efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-reaction removal .

(Advanced) What strategies mitigate challenges in detecting low-concentration degradation products?

Answer:

- High-Sensitivity MS : Employ LC-Orbitrap-MS with resolving power >60,000 to identify trace metabolites .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation pathways via isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.